3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

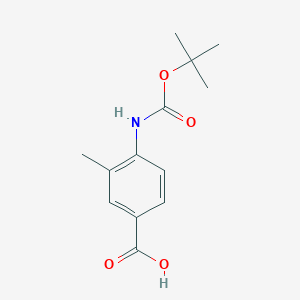

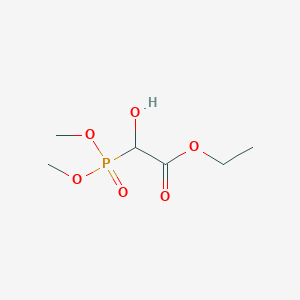

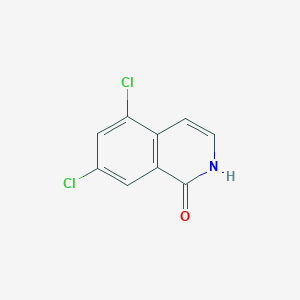

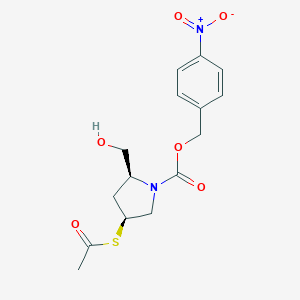

“3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3,5-dimethyl groups indicate that there are methyl groups (CH3) attached to the 3rd and 5th positions of the oxazole ring. The 4-(2-nitrophenyl) group indicates that a 2-nitrophenyl group (a phenyl ring with a nitro group (NO2) at the 2nd position) is attached to the 4th position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity and stability to the molecule. The electron-withdrawing nitro group on the phenyl ring would contribute to the polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazole ring and the nitro group. The oxazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles under certain conditions . The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro group and the aromatic oxazole and phenyl rings could impact properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is involved in various chemical reactions, such as Diels–Alder reactions. For example, it reacts with N-methyl-, N-ethyl-, and N-phenylmaleimides to produce endo- and exo-adducts. Additionally, its interaction with ethylenic dienophiles under high pressure results in the formation of adducts in good to excellent yields. This oxazole's utility in these reactions showcases its potential in synthetic chemistry (Ibata et al., 1986).

Photochemical Studies

The photochemistry of similar compounds, such as 3,5-dimethylisoxazole, has been studied using low-temperature matrix isolation and infrared spectroscopy. This research provides insights into the behavior of oxazoles under UV irradiation and can contribute to the understanding of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole's photochemical properties (Nunes et al., 2013).

Catalytic Applications

The potential of oxazole derivatives in catalysis is also noteworthy. For instance, half-sandwich cycloruthenated complexes derived from aryloxazolines, which are structurally related to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have shown promising catalytic activity in nitroarene reduction. This suggests potential catalytic applications for 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole in similar reactions (Jia et al., 2016).

Nonlinear Optical Properties

Research into the nonlinear optical properties of oxazole derivatives is significant. For example, studies on 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are similar to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have revealed interesting nonlinear optical properties that could be relevant to photonics and electronics applications (Murthy et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAKYKMQCRNCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567697 |

Source

|

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

CAS RN |

136295-82-4 |

Source

|

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)